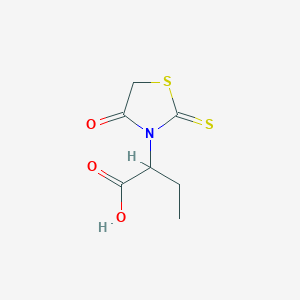

2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic Acid

Description

Properties

IUPAC Name |

2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S2/c1-2-4(6(10)11)8-5(9)3-13-7(8)12/h4H,2-3H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQBLGBOIVVEBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C(=O)CSC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone method for constructing the thiazolidinone core. In this approach, a rhodanine derivative (2-thioxothiazolidin-4-one) reacts with an aldehyde under basic conditions to form the exocyclic double bond characteristic of the target compound .

Procedure :

-

Step 1 : 2-Thioxothiazolidin-4-one (1.0 equiv) is dissolved in ethanol, and 2-aminoethanol (10 mol%) is added as a catalyst.

-

Step 2 : A solution of the appropriate aldehyde (1.05 equiv) in ethanol is introduced dropwise.

-

Step 3 : The mixture is refluxed for 3–5 hours, yielding a precipitate that is filtered and recrystallized from ethanol .

Key Parameters :

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | Optimizes solubility and reaction kinetics |

| Temperature | Reflux (~78°C) | Accelerates imine formation |

| Catalyst | 2-Aminoethanol | Enhances enolate formation |

| Reaction Time | 3–5 hours | Prevents over-condensation |

This method achieves moderate to good yields (60–75%) but may produce Z/E isomers, necessitating chromatographic separation .

Functionalization via Alkylation

The butanoic acid side chain is introduced through alkylation of the thiazolidinone nitrogen. This step requires careful control to avoid over-alkylation or side reactions.

Procedure :

-

Step 1 : The thiazolidinone intermediate (1.0 equiv) is dissolved in methanol.

-

Step 2 : Iodomethane (1.2 equiv) and trimethylamine (1.5 equiv) are added sequentially.

-

Step 3 : The reaction is stirred at room temperature for 12–24 hours, followed by solvent evaporation and purification via silica gel chromatography .

Challenges :

-

Competing S-alkylation can occur due to the nucleophilic sulfur in the sulfanylidene group.

-

Steric hindrance from the thiazolidinone ring may reduce alkylation efficiency.

Yield Optimization :

-

Using a bulky base (e.g., potassium carbonate) minimizes S-alkylation.

-

Polar aprotic solvents like DMF improve nitrogen nucleophilicity .

Coupling with Butanoic Acid Derivatives

Direct coupling of pre-formed thiazolidinones with butanoic acid esters or halides offers an alternative route.

Procedure :

-

Step 1 : 4-Oxo-2-sulfanylidene-1,3-thiazolidine (1.0 equiv) is treated with butanoic acid chloride (1.1 equiv) in dichloromethane.

-

Step 2 : Triethylamine (2.0 equiv) is added to scavenge HCl.

-

Step 3 : The mixture is stirred at 0–5°C for 2 hours, followed by aqueous workup and extraction .

Reaction Metrics :

| Metric | Value |

|---|---|

| Yield | 50–65% |

| Purity | ≥95% (HPLC) |

This method avoids isomerization issues but requires anhydrous conditions to prevent hydrolysis of the acid chloride .

One-Pot Tandem Synthesis

Recent advances employ tandem reactions to streamline synthesis. A notable example combines Knoevenagel condensation and alkylation in a single pot.

Procedure :

-

Step 1 : 2-Thioxothiazolidin-4-one, aldehyde, and butanoic acid tert-butyl ester are mixed in acetonitrile.

-

Step 2 : Cerium(IV) ammonium nitrate (CAN, 0.1 equiv) is added as a Lewis acid catalyst.

-

Step 3 : The reaction is heated at 60°C for 8 hours, followed by deprotection of the tert-butyl group with trifluoroacetic acid.

Advantages :

-

Reduces purification steps.

-

Improves overall yield (70–80%) compared to sequential methods.

Characterization and Quality Control

Robust analytical protocols ensure compound integrity:

-

IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1200 cm⁻¹) groups .

-

NMR Spectroscopy :

-

Mass Spectrometry : Molecular ion peaks align with the expected m/z (e.g., 205.3 for C₆H₇NO₃S₂) .

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Isomer Formation | Scalability |

|---|---|---|---|---|

| Knoevenagel | 60–75 | 90–95 | Yes | Moderate |

| Alkylation | 50–65 | 85–90 | No | High |

| Coupling | 50–65 | ≥95 | No | Low |

| One-Pot Tandem | 70–80 | 90–95 | Minimal | High |

The one-pot tandem method emerges as the most efficient, balancing yield and scalability while minimizing side products .

Chemical Reactions Analysis

2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic Acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid is , with a molecular weight of approximately 205.3 g/mol. The compound features a thiazolidine ring, which is significant for its biological interactions and potential therapeutic effects .

Scientific Research Applications

1. Chemistry

- Synthesis Building Block : This compound serves as a crucial building block for synthesizing more complex molecules. Its thiazolidine structure allows for various modifications that can lead to new derivatives with enhanced properties .

2. Biology

- Enzyme Inhibition Studies : The compound is utilized in studies focused on enzyme inhibition and protein interactions. This application is critical for understanding metabolic pathways and developing inhibitors for specific enzymes .

3. Medicine

- Anticancer Activity : Research indicates that derivatives of this compound exhibit moderate antitumor activity against various human cancer cell lines. For instance, compounds with similar structures have shown effectiveness against lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers .

- Antimicrobial Properties : The compound has demonstrated antimicrobial effects, making it a candidate for developing new antibiotics or treatments for infectious diseases .

- Anti-inflammatory Effects : Its potential to mitigate inflammation positions it as a promising agent in treating inflammatory diseases .

4. Industry

- Material Development : In industrial applications, this compound is explored for the development of new materials and as a catalyst in various chemical reactions. Its unique chemical properties facilitate reactions that are essential in synthetic chemistry .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic Acid involves its interaction with specific molecular targets. For example, it can inhibit enzymes like aldose reductase by binding to their active sites, thereby preventing the conversion of glucose to sorbitol . This inhibition can help manage complications related to diabetes. The compound’s thiazolidine ring structure allows it to interact with various biological pathways, contributing to its diverse pharmacological effects .

Comparison with Similar Compounds

Key Observations :

Key Observations :

- The target compound’s aldose reductase inhibition aligns with epalrestat’s mechanism, but its longer side chain may enhance tissue penetration .

- Antimicrobial activity varies significantly: SS5’s nitro group enhances antifungal potency, while the carboxymethyl-sulfanyl group in improves antibacterial efficacy .

- Hybrids with nicotinic acid () demonstrate broader activity due to synergistic interactions between the thiazolidinone and heterocyclic moieties.

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison

Key Observations :

- The target compound’s higher LogP (3.8 vs. epalrestat’s 2.1) suggests improved lipid solubility, favoring blood-brain barrier penetration for neurological applications .

- Compounds with bulky aryl groups (e.g., ) exhibit higher molecular weights and reduced solubility, limiting oral bioavailability .

Stereochemical Considerations

The target compound and its analogs (e.g., ) often exist as racemic mixtures due to the lack of stereoselective synthesis methods. Enantiomeric purity is critical for therapeutic efficacy, as seen in epalrestat’s optimized R-configuration . Molecular dynamics simulations () highlight the importance of stereochemistry in binding to targets like Mycobacterium tuberculosis enzymes.

Biological Activity

2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid, a derivative of rhodanine, has garnered attention due to its diverse biological activities, particularly as an aldose reductase inhibitor. This compound is part of a larger class of thiazolidine derivatives that exhibit significant pharmacological properties. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound's structure is characterized by a thiazolidine ring with a keto group and a sulfanylidene moiety. The synthesis typically involves the reaction of thiazolidine derivatives with appropriate acyl groups. For instance, the synthesis pathway includes the condensation of hydrazides with thiocarbonyl compounds in ethanol under reflux conditions, yielding the desired product with a moderate yield (approximately 61%) .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for different derivatives have been recorded, indicating varying degrees of activity:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3a | Escherichia coli | 7.8 |

| 3b | Staphylococcus aureus | 15.6 |

| 3c | Pseudomonas aeruginosa | 31.2 |

| 3d | Candida albicans | 62.5 |

These results suggest that modifications in the substituents significantly affect the biological activity of these compounds .

Aldose Reductase Inhibition

The compound has also been identified as a potent aldose reductase inhibitor, which is crucial for managing diabetic complications such as neuropathy. The inhibition mechanism involves binding to the enzyme's active site, thereby preventing glucose conversion to sorbitol. This property aligns with other rhodanine derivatives that have been utilized in therapeutic applications .

Case Studies

- Diabetic Neuropathy Treatment : A study demonstrated that derivatives of 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid effectively reduced sorbitol accumulation in diabetic rat models, showcasing their potential in clinical applications for diabetes management .

- Neuroprotective Effects : Another investigation into the neuroprotective effects of this compound revealed its ability to mitigate oxidative stress in neuronal cells, suggesting its possible role in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)butanoic acid, and how can reaction yields be improved?

- Methodology : Utilize a two-step approach: (1) Formation of potassium dithiocarbamates via reaction with carbon disulfide in basic aqueous conditions, followed by (2) cyclization with potassium chloroacetate under acidic conditions . Heating at 60–80°C in 2N HCl improves cyclization efficiency. Monitor reaction progress via TLC and optimize stoichiometry (1:1.2 molar ratio of dithiocarbamate to chloroacetate) to minimize byproducts .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodology : Combine 1H/13C NMR (to confirm backbone connectivity and substituents), FT-IR (to identify C=O stretches at ~1700 cm⁻¹ and C=S at ~1200 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation . For crystallinity assessment, employ X-ray diffraction (XRD) using SHELXL for refinement .

Q. How can researchers validate the purity of synthesized batches?

- Methodology : Use HPLC with UV detection (λ = 254 nm) on a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Compare retention times against a certified reference standard. For quantitative purity, integrate peaks and ensure >95% area under the curve .

Advanced Research Questions

Q. How do computational methods aid in predicting the compound’s biological activity?

- Methodology : Perform molecular docking (e.g., GOLD or AutoDock Vina) to assess binding affinity to targets like shikimate kinase (Mycobacterium tuberculosis) . Validate predictions via molecular dynamics (MD) simulations in GROMACS (CHARMM36 force field, 100 ns trajectories, NPT ensemble) to evaluate stability of ligand-protein complexes .

Q. What strategies resolve contradictions in crystallographic data between XRD and spectroscopic results?

- Methodology : Cross-validate using DFT calculations (e.g., Gaussian09) to optimize geometry and compare theoretical vs. experimental bond lengths/angles. For electron density mismatches in XRD, re-refine data with SHELXL using higher-order restraints and check for twinning or disorder .

Q. How can researchers address polymorphism issues during crystallization?

- Methodology : Screen solvents (e.g., DMSO, ethanol, acetonitrile) using the polymorph prediction module in Mercury CSD. For persistent issues, employ temperature-gradient crystallization (5–50°C) and analyze polymorphs via PXRD and DSC .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?

- Methodology : Synthesize analogs with variations in the butanoic acid chain (e.g., methyl, phenyl substituents) and thiazolidinone ring. Test in vitro bioactivity (e.g., antimicrobial IC50, enzyme inhibition) and correlate with Hammett σ values or molecular lipophilicity (LogP) from HPLC-derived retention times .

Data Analysis & Contradiction Management

Q. How should discrepancies between computational binding scores and experimental IC50 values be analyzed?

- Methodology : Re-evaluate force field parameters (e.g., solvation models in MM-GBSA) and check for protonation state mismatches. Use ensemble docking with multiple protein conformations (from MD snapshots) to account for flexibility .

Q. What steps mitigate inconsistencies in NMR and HRMS data?

- Methodology : Confirm sample purity via HPLC. For NMR, use deuterated DMSO-d6 to minimize solvent shifts. If HRMS adducts (e.g., Na⁺, K⁺) interfere, re-run in negative ion mode with formic acid additive .

Software & Workflow Recommendations

- Crystallography : SHELXL for refinement , OLEX2 for visualization , and WinGX for data integration .

- Dynamics : CHARMM-GUI for system parameterization , GROMACS for simulations .

- Data Validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to identify isostructural analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.